molecular formula C21H30BrNO4 B1668129 Scopolamine butylbromide CAS No. 149-64-4

Scopolamine butylbromide

Cat. No.: B1668129
CAS No.: 149-64-4
M. Wt: 440.4 g/mol
InChI Key: HOZOZZFCZRXYEK-HNHWXVNLSA-M
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Mechanism of Action

Target of Action

Scopolamine butylbromide, also known as butylscopolamine, primarily targets the muscarinic M3 receptors located in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .

Mode of Action

This compound acts as an antimuscarinic and anticholinergic agent . It binds to the muscarinic M3 receptors, preventing the neurotransmitter acetylcholine from binding to and activating these receptors . Normally, the activation of these receptors would result in the contraction of the smooth muscle. By inhibiting this action, this compound effectively reduces spasms and their associated pain during abdominal cramping .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, this compound exhibits a parasympatholytic effect, inhibiting the activity of the parasympathetic nervous system . This results in the relaxation of smooth muscle in the gastrointestinal tract, reducing spasms and associated discomfort .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its low systemic availability after oral administration . This is due to its inability to cross the blood-brain barrier, which results in its effects being largely confined to the peripheral nervous system . The drug is excreted through the kidneys and feces .

Result of Action

The primary result of this compound’s action is the reduction of spasms in the gastrointestinal tract . By preventing the contraction of smooth muscle, it alleviates pain and discomfort caused by conditions such as abdominal cramps and other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .

Biochemical Analysis

Biochemical Properties

Scopolamine Butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . It binds to muscarinic M3 receptors in the GI tract . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Cellular Effects

This compound’s primary cellular effect is the reduction of smooth muscle contraction and the production of respiratory secretions . These are normally stimulated by the parasympathetic nervous system, via the neurotransmitter acetylcholine . As an antimuscarinic, this compound binds to muscarinic acetylcholine receptors, blocking their effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through its competitive antagonism of the peripheral and central muscarinic acetylcholine receptors . It acts as a nonspecific muscarinic antagonist at all four (M1, M2, M3, and M4) receptor sites . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle .

Temporal Effects in Laboratory Settings

This compound has extremely low oral bioavailability with only 0.25-0.82% reaching systemic circulation . Peak plasma concentration is reached 0.25-2 hours . It does not cross the blood-brain barrier . The volume of distribution is 128 liters .

Dosage Effects in Animal Models

In horses, this compound is administered at a dosage of 0.2 mg/kgbw (single intravenous dose). In cattle, it is administered at a dosage of 0.3 mg/kg bw (single intravenous or intramuscular dose). In calves, it is administered at a dosage of 0.4 mg/kgbw (twice daily for 3 days by intramuscular injection), and in pigs, it is administered at a dosage of 0.4 mg/kgbw (single intramuscular dose) .

Metabolic Pathways

This compound is involved in the cholinergic system, acting as an antagonist to muscarinic acetylcholine receptors . It prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscle .

Transport and Distribution

This compound is widely distributed in the tissues, with highest concentrations being found in the liver and kidney . It is rapidly excreted . In humans, most of the administered dose (more than 60%) is excreted in the urine after parenteral administration and in the faeces (approximately 90%) after oral administration .

Subcellular Localization

This compound primarily acts on the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic M3 receptors located on these cells . This prevents acetylcholine from binding to and activating the receptors, thereby inhibiting the contraction of the smooth muscle .

Properties

IUPAC Name

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZOZZFCZRXYEK-HNHWXVNLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022718
Record name Butylscopolammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149-64-4
Record name Butylscopolamine bromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylscopolammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylhyoscinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLSCOPOLAMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Scopolamine butylbromide
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